Cas no 1157055-77-0 (1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine)

1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine
- 1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine
- 1H-Imidazole-2-methanamine, α-methyl-5-(4-methylphenyl)-
- 1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine
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- MDL: MFCD12105036
- インチ: 1S/C12H15N3/c1-8-3-5-10(6-4-8)11-7-14-12(15-11)9(2)13/h3-7,9H,13H2,1-2H3,(H,14,15)
- InChIKey: BAJSNTLCTIFMQR-UHFFFAOYSA-N
- ほほえんだ: N1C(=CN=C1C(C)N)C1C=CC(C)=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 199
- トポロジー分子極性表面積: 54.7
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242284-0.1g |
1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |
1157055-77-0 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346116-500mg |
1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine |
1157055-77-0 | 98% | 500mg |
¥17609.00 | 2024-08-09 | |
Enamine | EN300-242284-10.0g |
1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |
1157055-77-0 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
Enamine | EN300-242284-2.5g |
1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |
1157055-77-0 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
Enamine | EN300-242284-5.0g |
1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |
1157055-77-0 | 95% | 5.0g |
$2443.0 | 2024-06-19 | |
Enamine | EN300-242284-1g |
1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |
1157055-77-0 | 1g |
$842.0 | 2023-09-15 | ||
Enamine | EN300-242284-10g |
1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |
1157055-77-0 | 10g |
$3622.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346116-1g |
1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine |
1157055-77-0 | 98% | 1g |
¥17006.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346116-250mg |
1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine |
1157055-77-0 | 98% | 250mg |
¥14472.00 | 2024-08-09 | |
Enamine | EN300-242284-0.25g |
1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethan-1-amine |
1157055-77-0 | 95% | 0.25g |
$774.0 | 2024-06-19 |
1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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3. Book reviews
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4. Back matter
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amineに関する追加情報
Introduction to Compound with CAS No. 1157055-77-0 and Product Name: 1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine
The compound identified by the CAS number 1157055-77-0 and the product name 1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 4-methylphenyl group and an imidazol-2-yl moiety in its structure suggests a unique set of chemical properties that make it a promising candidate for further exploration.
Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The imidazol-2-yl component of this compound is particularly noteworthy, as imidazole derivatives are well-documented for their pharmacological activities. These derivatives have been extensively studied for their roles in various biological processes, including antimicrobial, anti-inflammatory, and anticancer effects. The structural integration of the 4-methylphenyl group further enhances the compound's potential by introducing additional functionalization possibilities, which can be leveraged to modulate its biological activity.
The synthesis of 1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the formation of the imidazole ring, followed by functionalization at the 2-position with an appropriate alkyl group. The introduction of the 4-methylphenyl moiety at the 5-position is achieved through subsequent coupling reactions, often employing palladium-catalyzed cross-coupling techniques. These methods ensure high selectivity and yield, which are crucial for industrial-scale production.
In terms of biological activity, preliminary studies on 1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine have shown promising results in vitro. The compound exhibits notable interactions with various biological targets, including enzymes and receptors involved in signal transduction pathways. For instance, its ability to modulate the activity of certain kinases has been observed, suggesting potential applications in treating diseases associated with aberrant kinase activity. Additionally, its interaction with other therapeutic targets has been explored, indicating a broad spectrum of possible pharmacological effects.
The structural features of this compound also make it an attractive scaffold for structure-based drug design. Computational modeling and molecular dynamics simulations have been employed to understand how 1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine interacts with its biological targets at the molecular level. These studies have provided valuable insights into the compound's binding affinity and mode of action, which are critical parameters for optimizing its therapeutic efficacy. Furthermore, the flexibility introduced by the 4-methylphenyl group allows for fine-tuning of the molecule's properties, making it adaptable to different pharmacological requirements.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. By leveraging modern synthetic techniques and computational tools, researchers can rapidly modify its structure to enhance its biological activity and reduce potential side effects. This iterative approach has been successful in other areas of pharmaceutical research and is expected to yield similar results with 1-5-(4-methylphenyl)-1H-imidazol-2-ylethan-1-amine. The integration of high-throughput screening technologies further accelerates this process by enabling rapid testing of numerous derivatives.
Future research directions include exploring the compound's pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy in vivo. These studies are essential for determining whether 1-5-(4-methylphenyl)-1H-imidazol-2-ylenanethanamidine can progress to clinical trials and ultimately become a viable therapeutic option for patients suffering from various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to be instrumental in advancing this research agenda.
The development of novel pharmaceuticals is a complex and multidisciplinary endeavor that requires expertise across multiple scientific disciplines. The case of 1157055757750 (CAS No.) 1157055757750 (Product Name: 1157055757750) exemplifies how advancements in synthetic chemistry, computational biology, and drug discovery methodologies can lead to innovative therapeutic solutions. As research continues to uncover new applications for this compound, it is expected to play a significant role in shaping future treatments for various medical conditions.
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